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molecular formula C7H5BFNO2 B1349906 3-Cyano-4-fluorophenylboronic acid CAS No. 214210-21-6

3-Cyano-4-fluorophenylboronic acid

Cat. No. B1349906
M. Wt: 164.93 g/mol
InChI Key: OLKIYJDSLMKNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605171B2

Procedure details

Trimethylborate (1.37 mL, 12 mmol) was added to a solution of 5-bromo-2-fluorobenzonitrile (2.0 g, 10 mmol) in toluene (16 mL) and THF (4 mL) at −78° C. n-Butyl lithium (2.5M in hexane; 4.8 mL) was slowly added over 1 h and the solution was stirred for 30 min after which it was warmed to rt for 1 h. The reaction was cooled to 0° C. and quenched with 20 mL of 1 N HCl. The product was extracted with ethyl acetate (2×200 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Silica gel chromatography eluting with 5% methanol/methylene chloride afforded 0.33 g of the desired product.
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][B:3]([O:6]C)OC.Br[C:9]1[CH:10]=[CH:11][C:12]([F:17])=[C:13]([CH:16]=1)[C:14]#[N:15].C([Li])CCC>C1(C)C=CC=CC=1.C1COCC1>[C:14]([C:13]1[CH:16]=[C:9]([B:3]([OH:6])[OH:2])[CH:10]=[CH:11][C:12]=1[F:17])#[N:15]

Inputs

Step One
Name
Quantity
1.37 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)F
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 30 min after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 20 mL of 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Silica gel chromatography eluting with 5% methanol/methylene chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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